3-[1-(1H-indol-3-yl)propyl]-1H-indole
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Overview
Description
3-[1-(1H-indol-3-yl)propyl]-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of two indole moieties connected by a propyl chain. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[1-(1H-indol-3-yl)propyl]-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of indole with propyl halides under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the propyl halide .
Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
3-[1-(1H-indol-3-yl)propyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[1-(1H-indol-3-yl)propyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents for various diseases.
Medicine: The compound has shown promise in preclinical studies for its anticancer, antiviral, and antimicrobial activities.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(1H-indol-3-yl)propyl]-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
3-[1-(1H-indol-3-yl)propyl]-1H-indole can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its dual indole structure, which may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
159890-07-0 |
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Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-[1-(1H-indol-3-yl)propyl]-1H-indole |
InChI |
InChI=1S/C19H18N2/c1-2-13(16-11-20-18-9-5-3-7-14(16)18)17-12-21-19-10-6-4-8-15(17)19/h3-13,20-21H,2H2,1H3 |
InChI Key |
VLRKPFYDODUEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Purity |
95 |
Origin of Product |
United States |
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